molecular formula C22H34Br2N2O3 B12510416 4,7-Dibromo-5,6-bis(octyloxy)benzo[c][1,2,5]oxadiazole

4,7-Dibromo-5,6-bis(octyloxy)benzo[c][1,2,5]oxadiazole

Cat. No.: B12510416
M. Wt: 534.3 g/mol
InChI Key: ACUBGWMGURRCLC-UHFFFAOYSA-N
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Description

4,7-Dibromo-5,6-bis(octyloxy)benzo[c][1,2,5]oxadiazole is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of bromine atoms and octyloxy groups attached to a benzo[c][1,2,5]oxadiazole core. This compound is of interest due to its potential use in organic electronics, photovoltaics, and other advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dibromo-5,6-bis(octyloxy)benzo[c][1,2,5]oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a benzo[c][1,2,5]oxadiazole derivative followed by the introduction of octyloxy groups through etherification reactions. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as brominating agents and potassium carbonate as a base in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

4,7-Dibromo-5,6-bis(octyloxy)benzo[c][1,2,5]oxadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.

    Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki or Stille coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium alkoxides or thiolates in polar aprotic solvents.

    Coupling Reactions: Palladium catalysts, boronic acids, or stannanes in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while coupling reactions can produce extended conjugated systems useful in organic electronics.

Scientific Research Applications

4,7-Dibromo-5,6-bis(octyloxy)benzo[c][1,2,5]oxadiazole has several scientific research applications:

    Organic Electronics: Used as a building block for organic semiconductors and light-emitting diodes (LEDs).

    Photovoltaics: Incorporated into donor-acceptor type conjugated polymers for use in solar cells.

    Nanomaterials: Studied for its self-assembly properties on surfaces, which can be useful in nanotechnology and materials science.

    Chemical Sensors: Potential use in the development of sensors due to its electronic properties.

Mechanism of Action

The mechanism by which 4,7-Dibromo-5,6-bis(octyloxy)benzo[c][1,2,5]oxadiazole exerts its effects is primarily related to its electronic structure. The presence of bromine atoms and octyloxy groups influences the compound’s electron distribution, making it suitable for use in electronic applications. The molecular targets and pathways involved include interactions with other molecules in organic electronic devices, where it can facilitate charge transport and light emission.

Comparison with Similar Compounds

Similar Compounds

    4,7-Dibromo-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole: Similar structure but with a sulfur atom instead of an oxygen atom in the oxadiazole ring.

    4,7-Dibromo-5,6-dinitrobenzo[c][1,2,5]thiadiazole: Contains nitro groups instead of octyloxy groups, leading to different electronic properties.

Uniqueness

4,7-Dibromo-5,6-bis(octyloxy)benzo[c][1,2,5]oxadiazole is unique due to its combination of bromine atoms and octyloxy groups, which provide a balance of electronic and solubility properties. This makes it particularly useful in applications requiring both good electronic performance and processability.

Properties

Molecular Formula

C22H34Br2N2O3

Molecular Weight

534.3 g/mol

IUPAC Name

4,7-dibromo-5,6-dioctoxy-2,1,3-benzoxadiazole

InChI

InChI=1S/C22H34Br2N2O3/c1-3-5-7-9-11-13-15-27-21-17(23)19-20(26-29-25-19)18(24)22(21)28-16-14-12-10-8-6-4-2/h3-16H2,1-2H3

InChI Key

ACUBGWMGURRCLC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=C(C2=NON=C2C(=C1OCCCCCCCC)Br)Br

Origin of Product

United States

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